

High-resolution mass spectrometry for Methiocarb sulfone identification

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Compound of Interest

Compound Name: Methiocarb sulfone

Cat. No.: B044694

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Application Notes and Protocols

1. Introduction

Methiocarb is a widely used carbamate pesticide, and its metabolite, **Methiocarb sulfone**, is of toxicological concern as it is a cholinesterase inhibitor.^{[1][2]} Therefore, sensitive and specific analytical methods are required for its detection and quantification in various environmental and biological samples. High-resolution mass spectrometry offers the necessary sensitivity and selectivity for this purpose, enabling accurate mass measurements for confident identification and robust quantification.^[3] This application note details a comprehensive LC-HRMS method for the analysis of **Methiocarb sulfone**.

2. Experimental Protocols

2.1. Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of **Methiocarb sulfone** from complex matrices such as food products.^{[4][5]}

- Extraction:
 - Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.^[4]

- Add 10 mL of acetonitrile.[4]
- For dry samples like wheat flour, add 20 mL of water and allow to sit for 10 minutes before adding 10 mL of acetonitrile.[4]
- Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Shake vigorously for 1 minute and centrifuge at ≥ 1500 rcf for 5 minutes.[6]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO_4 .
 - Vortex for 30 seconds and centrifuge.
 - The resulting supernatant is ready for LC-HRMS analysis.[7]

2.2. Liquid Chromatography

- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 μm particle size) is suitable for the separation.[2][4]
- Mobile Phase:
 - A: Water with 5 mM ammonium formate and 0.1% formic acid.[5]
 - B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[5]
- Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL .

2.3. High-Resolution Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, is used for analysis.[\[1\]](#)
- Ionization Mode: Electrospray ionization (ESI) in positive ion mode is effective for **Methiocarb sulfone**.[\[1\]](#)
- MS Parameters:
 - Full Scan (MS1): Acquire data in full scan mode over a mass range of m/z 100-500 to detect the precursor ion of **Methiocarb sulfone**.
 - Tandem MS (MS/MS): Perform fragmentation of the precursor ion to obtain characteristic product ions for confirmation.
 - Precursor Ion: $[M+H]^+ = m/z\ 258.0795$.[\[1\]](#)
 - Product Ions: The primary product ions for **Methiocarb sulfone** are m/z 202 and m/z 107.
 - Collision Energy: Optimize the collision energy to maximize the intensity of the product ions; a starting point of 15-30 eV can be used.[\[1\]](#)

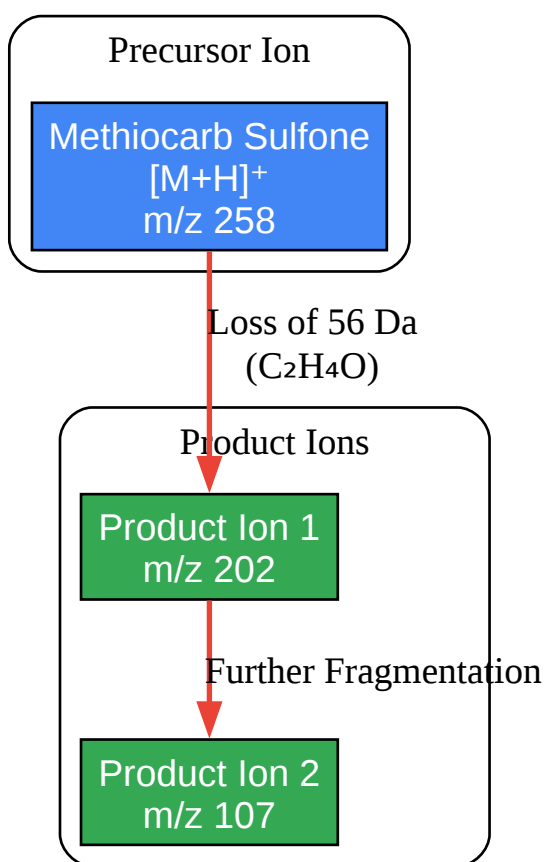
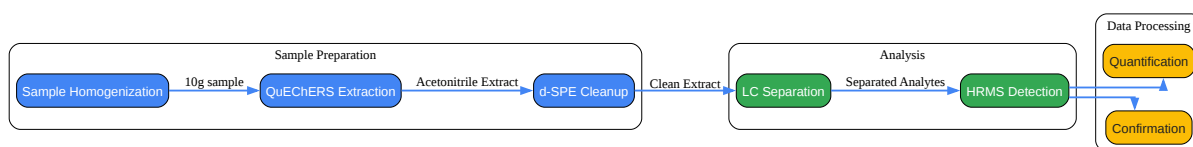
3. Data Presentation

The quantitative data for the high-resolution mass spectrometry analysis of **Methiocarb sulfone** is summarized in the table below.

Parameter	Value	Reference
Compound	Methiocarb sulfone	[1]
Formula	C ₁₁ H ₁₅ NO ₄ S	
Monoisotopic Mass	257.0722 g/mol	
Precursor Ion [M+H] ⁺ (m/z)	258.0795	
Quantitation Transition (m/z)	258 -> 107	
Confirmation Transition (m/z)	258 -> 202	
Limit of Quantitation (LOQ)	0.1 ppb in water	
Calibration Range	2 ng/mL to 100 ng/mL	

4. Visualizations

4.1. Experimental Workflow



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